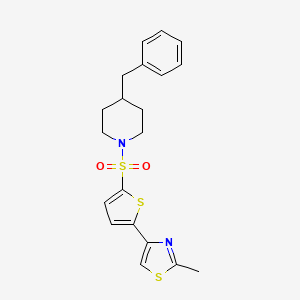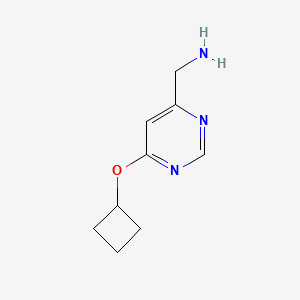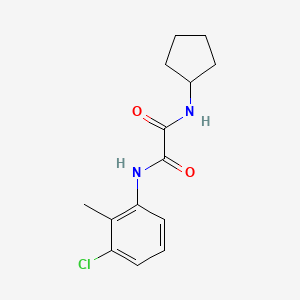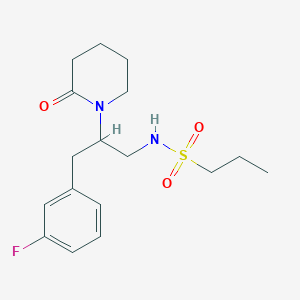![molecular formula C17H17FN2O3S B2538278 N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-fluorobenzamide CAS No. 899979-64-7](/img/structure/B2538278.png)
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of various benzothiazole derivatives has been a subject of interest due to their potential biological activities. In the first paper, the authors report the synthesis of 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea, which involves the attachment of a benzamide moiety to a thiourea nucleus. The compound was characterized using techniques such as GC–MS, elemental analyses, 1H NMR, and FTIR spectroscopy . The second paper describes the synthesis of a series of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, which were characterized by NMR, mass, and elemental analysis, with structures of certain compounds confirmed by X-ray crystallography . The third paper outlines the synthetic routes to mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles, with a focus on the Jacobsen cyclization process and its modifications to obtain pure samples of the target compounds . Lastly, the fourth paper presents the synthesis of N-(6-methoxybenzothiazol-2-yl)-1-(4-fluorophenyl)-O,O-dipropyl-α-aminophosphonate, with its molecular and crystal structure determined by single-crystal X-ray diffraction .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were elucidated using various analytical techniques. X-ray diffraction studies revealed that the compound from the first paper crystallizes in the triclinic space group P-1, with two molecules per asymmetric unit, and features a planar carbonyl and thiourea groups with antiperiplanar conformation . In the second paper, the structures of compounds 6d and 6l were determined by X-ray crystallography, showcasing the pyrazolobenzothiazine ring system . The third paper does not provide specific structural details but mentions the synthesis of fluorinated benzothiazoles with potential antitumor properties . The fourth paper details the tetragonal crystal structure of the synthesized α-aminophosphonate, with a fully delocalized benzothiazole system and a strong intermolecular hydrogen bond between P=O and NH .
Chemical Reactions Analysis
The papers primarily focus on the synthesis and characterization of the compounds rather than specific chemical reactions they undergo. However, the synthesis processes themselves involve a series of chemical reactions, such as the Jacobsen cyclization mentioned in the third paper, which is a key step in the formation of benzothiazole derivatives . The first paper also implies a reaction pathway involving the formation of a thiourea derivative .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are inferred from their structural characteristics and spectroscopic data. The first paper mentions the vibrational properties studied by FTIR and FT-Raman spectroscopy, supported by quantum chemical calculations . The antioxidant activities of the compounds in the second paper were evaluated, with many showing moderate to significant radical scavenging activity . The cytotoxic properties of the fluorinated benzothiazoles against various human cell lines were assessed in the third paper, indicating their potential as antitumor agents . The fourth paper does not discuss the physical and chemical properties beyond the molecular and crystal structure .
Applications De Recherche Scientifique
Antimicrobial Applications
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-fluorobenzamide analogs have been synthesized and evaluated for their antimicrobial properties. Specifically, fluorobenzamides containing thiazole and thiazolidine structures have shown promising antimicrobial activities. These compounds, synthesized through microwave-induced methods, have demonstrated significant inhibitory effects against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The presence of a fluorine atom in these molecules has been essential for enhancing their antimicrobial efficiency. This highlights the potential of N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-fluorobenzamide derivatives as candidates for developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Antitumor Activity
Research on N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-fluorobenzamide and its derivatives has also shown considerable promise in antitumor applications. These compounds have been found to possess potent and selective inhibitory activity against lung, colon, and breast cancer cell lines. The synthesis of new 2-phenylbenzothiazoles based on this compound has led to the identification of molecules with exquisitely potent antiproliferative activity, highlighting the compound's potential as a basis for developing novel antitumor agents with specific activity against various cancer types (Mortimer et al., 2006).
Synthesis and Chemical Properties
The compound and its derivatives have been the focus of studies exploring their synthesis, chemical properties, and potential applications. For instance, the development of practical and scalable synthetic routes for similar compounds underscores the importance of this chemical class in medicinal chemistry. These efforts aim to optimize the synthesis process for pharmaceutical applications, indicating the compound's relevance in drug development and other scientific research applications (Yoshida et al., 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c18-14-5-3-13(4-6-14)17(21)19-15-7-9-16(10-8-15)20-11-1-2-12-24(20,22)23/h3-10H,1-2,11-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSPQFNDHMIYOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-fluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2538197.png)
![N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2538203.png)


![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B2538207.png)
![N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2538209.png)
![N-(2-carbamoylphenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2538210.png)

![N-(3-chlorophenyl)-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2538213.png)


